1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione is a compound that belongs to the class of organic compounds known as N-substituted carboxylic acid imides. These compounds are characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a morpholine group, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the direct condensation of morpholine, succinimide, and benzaldehyde. This reaction typically requires specific conditions such as heating and the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine ring structure and have similar chemical properties.
Morpholine derivatives: Compounds containing the morpholine ring exhibit similar reactivity and biological activities.
N-substituted carboxylic acid imides: This class of compounds includes various derivatives with different substituents on the nitrogen atom, leading to diverse chemical and biological properties
The uniqueness of this compound lies in its specific combination of the pyrrolidine and morpholine rings, which imparts distinct chemical and biological characteristics.
Properties
CAS No. |
83095-07-2 |
---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H16N2O3/c13-9-1-2-10(14)12(9)4-3-11-5-7-15-8-6-11/h1-8H2 |
InChI Key |
YKDJLSBUJGNSRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.